molecular formula C12H16N2O2S B14412739 N-(1-Methylpiperidin-2-ylidene)benzenesulfonamide CAS No. 84484-12-8

N-(1-Methylpiperidin-2-ylidene)benzenesulfonamide

Cat. No.: B14412739
CAS No.: 84484-12-8
M. Wt: 252.33 g/mol
InChI Key: PWVQINOBXHREJH-UHFFFAOYSA-N
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Description

N-(1-Methylpiperidin-2-ylidene)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes. The structure of this compound includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a benzenesulfonamide moiety, which is a benzene ring bonded to a sulfonamide group.

Preparation Methods

The synthesis of N-(1-Methylpiperidin-2-ylidene)benzenesulfonamide typically involves the reaction of 1-methylpiperidine with benzenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent such as dichloromethane or toluene .

Chemical Reactions Analysis

N-(1-Methylpiperidin-2-ylidene)benzenesulfonamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(1-Methylpiperidin-2-ylidene)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, blocking its activity and preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, depending on the enzyme targeted and the biological context .

Comparison with Similar Compounds

N-(1-Methylpiperidin-2-ylidene)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

The unique combination of the piperidine ring and the benzenesulfonamide moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

84484-12-8

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

N-(1-methylpiperidin-2-ylidene)benzenesulfonamide

InChI

InChI=1S/C12H16N2O2S/c1-14-10-6-5-9-12(14)13-17(15,16)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3

InChI Key

PWVQINOBXHREJH-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1=NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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